Reaction with amines: [] This reaction is often used to synthesize thiourea derivatives. For instance, reacting 2-Methoxy-4-(trifluoromethyl)benzoyl chloride with 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole in the presence of potassium thiocyanate yields N-benzoyl-N’-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]thiourea.
Reaction with alcohols: [] This reaction can be used to form ester linkages. For example, the reaction of 2-Methoxy-4-(trifluoromethyl)benzoyl chloride with a suitable alcohol can yield esters with potential applications as CCR5 antagonists.
Enzyme Inhibition: [] N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, derived from 2-Methoxy-4-(trifluoromethyl)benzoyl chloride, have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition is attributed to the non-covalent binding of these compounds near the active site triad of the enzymes.
CCR5 Antagonism: [] Piperazine-based CCR5 antagonists containing the 2-Methoxy-4-(trifluoromethyl)benzoyl moiety are believed to exert their inhibitory effect by binding to the CCR5 receptor and blocking the binding of chemokines, thereby preventing HIV-1 entry into target cells.
Derivatives of 2-Methoxy-4-(trifluoromethyl)benzoyl chloride have been investigated for their potential as antimicrobial agents, particularly against Mycobacterium tuberculosis and nontuberculous mycobacteria. []
N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, synthesized from 2-Methoxy-4-(trifluoromethyl)benzoyl chloride, have exhibited moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them potential candidates for further development as therapeutic agents for neurological disorders like Alzheimer's disease. []
Research has demonstrated the potential of piperazine-based compounds containing the 2-Methoxy-4-(trifluoromethyl)benzoyl group as CCR5 antagonists for the treatment of HIV-1 infection. [] These compounds have shown promising activity in blocking HIV-1 entry into target cells.
Studies have focused on the development of thiazolidinedione-containing compounds, including MK-0767, which incorporates the 2-Methoxy-4-(trifluoromethyl)benzoyl moiety, as peroxisome proliferator-activated receptor (PPAR) α/γ agonists for the treatment of type 2 diabetes. [, , , ]
Research has identified beta-triketones, specifically 2-[2-nitro-4-(trifluoromethyl)benzoyl]-4,4,6,6-tetramethylcyclohexane-1,3,5-trione, as potential herbicides. [] These compounds act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in tyrosine catabolism in plants.
2-Methoxy-4-(2-phthalimidinyl)phenylsulfonyl chloride has been successfully employed as a fluorescent labeling reagent in the sensitive detection and quantification of bisphenol-A in water samples using high-performance liquid chromatography (HPLC). []
Preliminary research suggests that phenylthiourea derivatives containing the 2-Methoxy-4-(trifluoromethyl)benzoyl group may possess anti-breast cancer properties. [, ] These compounds have demonstrated the ability to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, a key target for breast cancer therapy.
Studies have explored the antioxidant potential of 2-methoxy-substituted phenols and their dimers. While 2-Methoxy-4-(trifluoromethyl)benzoyl chloride itself was not directly investigated, the research provides insights into the structure-activity relationships of similar compounds, suggesting potential applications in mitigating oxidative stress. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6